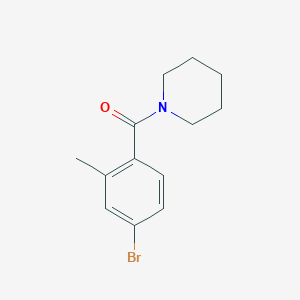

1-(4-Bromo-2-methylbenzoyl)-piperidine

Description

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-9-11(14)5-6-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGQBCIOHHYQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The principal and most direct synthetic route to 1-(4-bromo-2-methylbenzoyl)-piperidine involves acylation of piperidin-4-one with 4-bromo-2-methylbenzoyl chloride under basic conditions. This method is a classical approach to introduce an acyl group onto a nitrogen atom of a heterocyclic amide, yielding the target benzoyl derivative.

| Parameter | Details |

|---|---|

| Starting materials | Piperidin-4-one, 4-bromo-2-methylbenzoyl chloride |

| Reaction type | N-acylation (amide formation) |

| Base used | Typically a mild base (e.g., triethylamine) |

| Solvent | Variable; often dichloromethane or similar |

| Temperature | Controlled to optimize yield and purity |

| Product purity | Dependent on reaction conditions and workup |

This method is supported by industrial chemical suppliers and literature describing the compound as 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one with CAS 1157019-81-2 and molecular weight 296.16 g/mol.

Alternative Synthetic Routes and Related Piperidine Derivatives

While direct acylation is the standard, related synthetic strategies for piperidine derivatives bearing bromophenyl groups provide insight into alternative approaches that could be adapted or optimized for this compound.

Synthesis via N-Phenylpiperidine Intermediate Followed by Bromination

A patented method for 1-(4-bromophenyl)piperidine (a close structural analog lacking the methyl substituent) involves:

Step 1: Nucleophilic aromatic substitution reaction of bromobenzene with piperidine in the presence of a strong base (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent at elevated temperature (150-180 °C) to yield N-phenylpiperidine.

Step 2: Bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at mild temperatures (15-40 °C), catalyzed by tetra-n-butylammonium tetraphenylborate.

Purification: Vacuum distillation or recrystallization using dichloromethane and n-heptane (1:4 ratio).

This two-step process yields 1-(4-bromophenyl)piperidine with high purity and yield (~84.1% for the intermediate), and no isomeric impurities were detected by NMR and LC-MS.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Bromobenzene + piperidine + K tert-butoxide, sulfolane, 150-180 °C, 4 h | N-phenylpiperidine (84.1% yield) |

| 2 | N-phenylpiperidine + N-bromosuccinimide, dichloromethane, 15-40 °C, catalyst | 1-(4-bromophenyl)piperidine (high purity) |

| Purification | Vacuum distillation or recrystallization (DCM:n-heptane 1:4) | Pure product |

Though this method targets 1-(4-bromophenyl)piperidine, it is adaptable for methyl-substituted analogs by using appropriately substituted bromobenzenes or benzoyl chlorides.

Related Synthetic Techniques in Piperidine Chemistry

Other literature and patents describe methods for synthesizing substituted piperidines and benzoyl derivatives involving:

Grignard reactions followed by elimination or hydrogenation steps to build substituted piperidine rings.

Reduction of bromomethylpropiophenone derivatives with hydrides (e.g., potassium borohydride) in alcoholic solvents to access substituted piperidines.

Acylation reactions of piperidine derivatives with substituted benzoyl chlorides in the presence of bases like potassium carbonate, followed by purification steps involving extraction, drying, and recrystallization.

These methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and purification techniques to achieve high yields and purity.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | Piperidin-4-one + 4-bromo-2-methylbenzoyl chloride | Base (e.g., triethylamine), solvent, mild temp | Straightforward, well-established | Requires acid chloride precursor |

| N-Phenylpiperidine Bromination | Bromobenzene + Piperidine | Strong base (K tert-butoxide), sulfolane, brominating agent, catalyst | High purity, industrial scalability | Multi-step, high temp in step 1 |

| Grignard + Reduction | Bromomethylpropiophenone + piperidine derivatives | Grignard reagents, hydrides, acid/base workup | Versatile for various substitutions | More complex, multiple steps |

Research Findings and Notes

The direct acylation method is the most commonly referenced for preparing 1-(4-Bromo-2-methylbenzoyl)piperidine, reflecting its efficiency and simplicity.

The two-step synthesis involving N-phenylpiperidine intermediates and subsequent bromination provides a robust alternative, especially for related bromophenylpiperidine compounds, with high yields and purity confirmed by nuclear magnetic resonance and LC-MS analyses.

Purification methods such as vacuum distillation and recrystallization using dichloromethane and n-heptane mixtures are effective in isolating high-purity products.

Reaction parameters like molar ratios, temperature control, and catalyst use are critical for optimizing yield and minimizing side reactions or isomer formation.

Although direct references to this compound preparation beyond acylation are limited, analogous methods for related compounds provide valuable insights for synthesis optimization.

Chemical Reactions Analysis

1-(4-Bromo-2-methylbenzoyl)-piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-methylbenzoyl)-piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylbenzoyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzoyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 1-(4-Bromo-2-methylbenzoyl)-piperidine with structurally related compounds:

*Calculated based on analogous structures.

Key Observations:

- Substituent Effects : The bromine atom in this compound enhances electrophilicity and may influence binding to hydrophobic pockets in target proteins. The methyl group at the ortho position likely increases steric hindrance compared to chloro or formyl substituents in analogs .

Receptor Binding and Enzyme Inhibition

- Sigma-1 Receptor Affinity : Compounds like IPAB () show high σ-1 receptor affinity (Ki = 6.0 nM), attributed to halogenated benzamide moieties. The bromobenzoyl group in this compound may similarly target σ-1 receptors, though its methyl substituent could alter binding kinetics .

- Enzyme Inhibition : Piperidine derivatives with bulky substituents (e.g., 1-(3-phenylbutyl)piperidine in ) exhibit enhanced interactions with enzymes like S1R ligands due to optimized hydrophobic fitting. The 2-methyl group in the target compound may similarly improve binding to enzymes requiring steric complementarity .

Pharmacological Potential

- Anticancer Applications: Brominated benzamides (e.g., IPAB in ) demonstrate tumor-targeting capabilities in melanoma models.

- CNS Activity : Phencyclidine derivatives () highlight the piperidine ring's role in CNS modulation. While the target compound lacks a cyclohexyl group, its benzoyl substituents may confer milder neuroactive properties .

Biological Activity

1-(4-Bromo-2-methylbenzoyl)-piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a 4-bromo-2-methylbenzoyl group, which is believed to influence its interaction with biological targets.

- Molecular Formula: C14H16BrNO3

- Molecular Weight: 326.19 g/mol

- Structure: The compound consists of a piperidine core with a brominated aromatic substituent, which may enhance its lipophilicity and biological activity.

Biological Activity Overview

Research on this compound indicates several promising biological activities, particularly in anticancer research. The following sections summarize key findings from various studies.

Anticancer Properties

This compound has shown significant anticancer activity against various cancer cell lines. In one study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. The most potent compounds demonstrated substantial inhibition of cell growth, suggesting potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets. Preliminary studies indicate that it may bind to receptors or enzymes involved in disease pathways, which is crucial for understanding its therapeutic potential .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to elucidate how variations in the chemical structure affect biological activity. For instance, modifications to the bromination position or the introduction of different substituents on the piperidine ring have been shown to impact binding affinity and potency against cancer cell lines .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Bromo-2-methylbenzoyl)piperidine | C14H16BrNO3 | Different bromination position; potential variations in biological activity |

| 1-(4-Bromobenzyl)piperidine | C13H17BrNO2 | Lacks methyl substitution; different pharmacological profiles |

| 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine | C27H28BrNO3 | Larger biphenyl structure; potentially unique interactions due to increased hydrophobicity |

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in inhibiting cancer cell proliferation:

- Study on Lung Cancer Cells (A549) : Compounds derived from this compound were tested against A549 cells, revealing IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

- Cell Cycle Analysis : Further investigations into the most active derivatives showed they induced G0/G1 phase arrest in cancer cells, suggesting a mechanism that halts cell division and promotes apoptosis .

- In Silico Studies : Molecular docking studies supported the hypothesis that these compounds interact with key proteins involved in cancer progression, providing insights into their potential as targeted therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Bromo-2-methylbenzoyl)-piperidine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane for acylation steps) and catalysts. Purification via column chromatography or recrystallization can enhance purity. For example, analogous piperidine sulfonamide derivatives have been synthesized with 82% yield using controlled stoichiometry and temperature gradients . Adjusting reaction time and monitoring intermediates via TLC can further refine yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use -NMR and -NMR to confirm structural integrity, focusing on signals for the bromo-methylbenzoyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and piperidine backbone (e.g., methylene signals at δ 1.4–2.6 ppm). HRMS (ESI) ensures molecular weight accuracy, while HPLC with UV detection (λ ~250–300 nm) verifies purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation) guidelines. Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Store at -20°C in airtight containers, and dispose of waste via halogenated organic solvent protocols. Refer to Safety Data Sheets (SDS) for spill management (e.g., P301+P310 for accidental ingestion) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., bromine substitution kinetics) . Pair this with molecular docking studies to assess steric effects of the 4-bromo-2-methyl group on reactivity .

Q. How should researchers address discrepancies in experimental data when evaluating the compound’s biological activity?

- Methodological Answer : Use factorial design to systematically test variables (e.g., concentration, pH) and identify confounding factors . For instance, if bioassay results conflict with computational predictions, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and cross-reference with structural analogs (e.g., 4-(trifluoromethyl)benzoyl derivatives) .

Q. What are the mechanistic insights into the bromination step during the synthesis of related piperidine derivatives?

- Methodological Answer : Bromination of aromatic rings in piperidine derivatives often proceeds via electrophilic substitution. For example, bromine radical intermediates in tetrabromomethane-mediated reactions can stabilize transition states, as seen in the synthesis of 2-(6-bromohexyloxy)tetrahydro-2H-pyran . Monitor regioselectivity using Hammett parameters to predict electron-withdrawing effects of the methyl group .

Q. How can QSAR models be applied to predict the physicochemical properties of this compound?

- Methodological Answer : Develop QSAR models using descriptors like logP (lipophilicity), molar refractivity, and topological polar surface area. Train datasets with analogs (e.g., 4-(4-bromobenzoyl)piperidine hydrochloride) to correlate structural features (e.g., bromine electronegativity) with solubility or membrane permeability . Validate predictions via experimental permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.